Isobergapten Isobergapten Isobergapten is a furanocoumarin.
Isobergapten is a natural product found in Heracleum dissectum, Heracleum moellendorffii var. paucivittatum, and other organisms with data available.
Isobergapten is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
Brand Name: Vulcanchem
CAS No.: 482-48-4
VCID: VC21339813
InChI: InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
SMILES:
Molecular Formula: C12H8O4
Molecular Weight: 216.19 g/mol

Isobergapten

CAS No.: 482-48-4

Cat. No.: VC21339813

Molecular Formula: C12H8O4

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Isobergapten - 482-48-4

CAS No. 482-48-4
Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
IUPAC Name 5-methoxyfuro[2,3-h]chromen-2-one
Standard InChI InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
Standard InChI Key AJSPSRWWZBBIOR-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=CC(=O)OC2=C3C=COC3=C1

Chemical Structure and Properties

Structural Identification

Isobergapten is characterized by its angular furanocoumarin structure, featuring a furan ring angularly fused to a coumarin backbone. Its chemical formula is C12H8O4 with a molecular weight of 216.19 g/mol . The compound is also identified by its CAS number 482-48-4 and is known by several synonyms including Isobergaptene, 5-Methoxyangelicin, and 5-Methoxy-2H-furo[2,3-H]chromen-2-one .

Physical and Chemical Properties

The physical and chemical properties of Isobergapten contribute significantly to its biological behavior. It exhibits limited water solubility, being classified as "practically insoluble in water" and is an extremely weak basic compound, considered essentially neutral based on its pKa value .

Table 1. Key Physicochemical Properties of Isobergapten

PropertyValueSource
Molecular Weight216.19 g/mol
XLogP32
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass216.04225873 Da
Water SolubilityPractically insoluble
Acid-Base PropertyExtremely weak basic (essentially neutral)

Natural Occurrence and Distribution

Botanical Sources

Isobergapten has been identified in several plant species, notably in the Apiaceae family. Specific documented sources include Heracleum dissectum and Heracleum moellendorffii var. paucivittatum . Additionally, it can be found in parsnip, which makes it a potential biomarker for the consumption of this food product .

Pharmacological Properties and Biological Activities

DNA Interaction and Phototoxicity

Similar to other furocoumarins, Isobergapten demonstrates significant phototoxic and photocarcinogenic properties. These effects are primarily due to its ability to intercalate with DNA and photochemically induce mutations when exposed to ultraviolet light . This DNA binding capability is a characteristic feature of furocoumarins and forms the basis for both their toxic effects and potential therapeutic applications.

Toxicological Considerations

Isobergapten is considered a "non-carcinogenic but potentially toxic compound" according to available data . Like other furocoumarins, its toxicity is likely enhanced upon exposure to ultraviolet light, which activates its DNA-binding capabilities. This photosensitizing effect is a critical consideration for any potential therapeutic applications.

Chemical Synthesis and Production

Synthetic Routes

The synthesis of Isobergapten has been documented through multi-step reactions. One specific synthetic pathway involves a two-step process:

  • Treatment with aqueous methanol and KOH solution

  • Reaction with acetic acid anhydride and sodium acetate

Comparison with Related Compounds

Relationship to Angelicin

Angelicin (C11H6O3) is structurally related to Isobergapten, with Isobergapten being essentially a methoxylated derivative of angelicin (5-methoxyangelicin) . Both compounds belong to the angular furanocoumarin family and share similar physical and chemical properties, though the additional methoxy group in Isobergapten may modify its biological activity and pharmacokinetic properties.

Contrast with Bergapten

Bergapten (5-methoxypsoralen) is an isomer of Isobergapten with significant medicinal value. While both compounds have the same molecular formula and similar structures, they differ in the orientation of their furan ring relative to the coumarin nucleus:

  • Isobergapten has an angular fusion (furan ring at positions 2,3)

  • Bergapten has a linear fusion (furan ring at different positions)

This structural difference leads to distinct biological properties. Bergapten has been extensively studied and shows promising medicinal applications in areas such as neurological disorders, diabetes, cancer, and inflammatory conditions .

Table 2. Comparison of Isobergapten with Related Furocoumarins

CompoundMolecular FormulaStructure TypeKey Distinguishing Feature
IsobergaptenC12H8O4Angular furanocoumarin5-methoxy group on angelicin structure
AngelicinC11H6O3Angular furanocoumarinBase angular structure without methoxy group
BergaptenC12H8O4Linear furanocoumarin5-methoxy group on psoralen structure

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